molecular formula C11H20O4 B13748045 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate CAS No. 22735-97-3

2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate

Cat. No.: B13748045
CAS No.: 22735-97-3
M. Wt: 216.27 g/mol
InChI Key: IBDLWKKCNXTUCC-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate is an organic compound with the molecular formula C11H20O4. It is known for its unique structure, which includes a cyclohexane ring and a hydroxyethoxyethyl group. This compound is used in various scientific and industrial applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions helps in achieving large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethoxyethyl group can form hydrogen bonds with active sites, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl cyclohexanecarboxylate
  • Ethyl cyclohexanecarboxylate
  • Cyclohexanecarboxylic acid

Uniqueness

2-(2-Hydroxyethoxy)ethyl cyclohexanecarboxylate is unique due to its hydroxyethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it more versatile in chemical synthesis and industrial applications compared to similar compounds .

Properties

CAS No.

22735-97-3

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl cyclohexanecarboxylate

InChI

InChI=1S/C11H20O4/c12-6-7-14-8-9-15-11(13)10-4-2-1-3-5-10/h10,12H,1-9H2

InChI Key

IBDLWKKCNXTUCC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OCCOCCO

Origin of Product

United States

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